Bikinin

Overview

Description

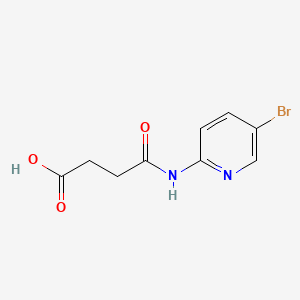

Bikinin is a strong activator of brassinosteroid (BR) signaling . It is an Arabidopsis GSK-3 Inhibitor, an Arabidopsis SHAGGY-related Kinase Inhibitor, and a GSK-3-like Kinase BIN2 Inhibitor . Bikinin directly inhibits BIN2 (group II GSK3s) by interfering with ATP binding .

Synthesis Analysis

Bikinin was identified in a chemical genetics screen as an inhibitor targeting GSK-3/Shaggy-like kinases . A pyridine ring with an amido succinic acid residue in position 2 and a halogen in position 5 were crucial for inhibitory activity . The compound with an iodine substituent in position 5, denoted iodobikinin, was most active in inhibiting BIN2 activity in vitro .Molecular Structure Analysis

The molecular formula of Bikinin is C9H9BrN2O3 . The molecular weight is 273.08 .Chemical Reactions Analysis

Bikinin is a non-steroidal compound that acts as an ATP-competitive inhibitor for plant GSK-3/Shaggy-like kinases . It induces constitutive brassinosteroid responses .Physical And Chemical Properties Analysis

Bikinin is a white to tan powder . It is soluble in DMSO .Scientific Research Applications

Cross-talk between Brassinosteroid and Auxin Signaling

Bikinin, identified as a plant-specific glycogen synthase kinase 3 (GSK3) inhibitor, has shown to play a crucial role in the cross-talk between brassinosteroid and auxin signaling pathways in plants. A proteome-wide cellular thermal shift assay coupled with mass spectrometry (CETSA MS) revealed that bikinin altered the thermal stability of its direct targets and GSK3-interacting proteins in Arabidopsis cells. This interaction was particularly notable in the regulation of the auxin carrier PIN-FORMED1 (PIN1), affecting its polarity and, consequently, the vascular patterning in leaves. This discovery opens new avenues in understanding the intricate signaling networks in plants and their impact on plant growth and development (Lu et al., 2022).

Enhancement of Plant Growth

Bikinin has been previously recognized as one of the most active brassinolide (BL) mimetics, substances that mimic the activity of brassinosteroids, a class of plant hormones. A study exploring various bikinin analogues revealed that modifications to bikinin's structure, specifically replacing the pyridine ring with different heterocyclic groups, can significantly improve its growth-promoting activity in plants like Arabidopsis and rice. This finding is crucial for agricultural applications where the optimization of plant growth under various conditions is desired (Liu et al., 2018).

Brassinosteroid Signaling Activation

The role of bikinin in brassinosteroid (BR) signaling was elucidated through a phenotype-based compound screen, which identified bikinin as a small molecule that activates BR signaling downstream of the BR receptor by directly binding to the GSK3 BIN2 and acting as an ATP competitor. This action of bikinin leads to the inhibition of a subset of Arabidopsis thaliana GSK3-like kinases, revealing that GSK3 inhibition is a key mode of BR signaling activation. This discovery provides a significant tool for dissecting regulatory mechanisms in BR signaling pathways and has implications for plant biology research and agricultural applications (De Rybel et al., 2009).

Stress Mitigation in Barley

In agricultural science, bikinin has demonstrated its utility by alleviating the long-term effects of salinity stress in barley. The compound's interaction with the Glycogen Synthase Kinase 3 (GSK3) family, which controls the brassinosteroid signaling pathway, plays a significant role in enhancing the salt tolerance of barley. This interaction suggests that bikinin and its influence on the BR signaling pathway can be leveraged to improve crop resistance to salinity and potentially other stresses, offering a promising approach for plant breeding and agricultural productivity (Groszyk & Przyborowski, 2022).

Safety And Hazards

Future Directions

Bikinin has been used in research to study its effects on plant growth under stress conditions . It has been found that the effects of Bikinin on plant growth under salinity stress are genotype- and dose-dependent . This suggests that Bikinin could be used in the future to improve crops’ resistance to salinity or other stresses .

properties

IUPAC Name |

4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c10-6-1-2-7(11-5-6)12-8(13)3-4-9(14)15/h1-2,5H,3-4H2,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYYQDHEDOXWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349448 | |

| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-Bromopyridin-2-yl)amino)-4-oxobutanoic acid | |

CAS RN |

188011-69-0 | |

| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(5-Bromo-2-pyridinyl)amino]-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

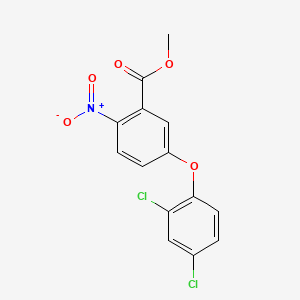

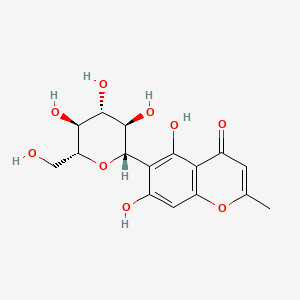

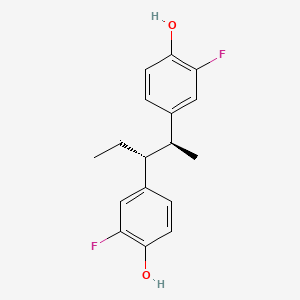

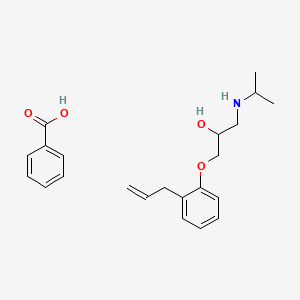

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.